

Spectroscopic Data of 1-Bromo-5-nitronaphthalene: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 1-Bromo-5-nitronaphthalene

Cat. No.: B040273

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This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for **1-Bromo-5-nitronaphthalene** (CAS No: 5328-76-7), a substituted naphthalene derivative of interest in synthetic chemistry and materials science.^[1] This document is designed for researchers, scientists, and drug development professionals, offering not just raw data but also the underlying scientific principles and experimental considerations for its acquisition and interpretation. While experimentally obtained ¹H NMR data is presented, the ¹³C NMR, IR, and MS data are predicted based on the analysis of structurally related compounds due to the limited availability of public domain experimental spectra for this specific molecule.

Molecular Structure and its Spectroscopic Implications

1-Bromo-5-nitronaphthalene possesses a rigid bicyclic aromatic system. The positions of the bromo and nitro substituents on the naphthalene core create a unique electronic environment, which is directly reflected in its spectroscopic signatures. The electron-withdrawing nature of the nitro group and the inductive and resonance effects of the bromine atom significantly influence the chemical shifts of the aromatic protons and carbons. Understanding this structure is paramount to the accurate interpretation of the spectral data that follows.

Molecular Properties:

Property	Value	Source
CAS Number	5328-76-7	[1]
Molecular Formula	C ₁₀ H ₆ BrNO ₂	[1]
Molecular Weight	252.06 g/mol	[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **1-Bromo-5-nitronaphthalene**, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **1-Bromo-5-nitronaphthalene** is characterized by a complex splitting pattern in the aromatic region, arising from the coupling between the non-equivalent protons on the naphthalene ring.

Experimental Data:

The following ¹H NMR data was obtained in CCl₄.^[2]

Proton	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H-2	7.868	d	J = 7.56
H-3	7.491	t	J(H3-H2)=7.56, J(H3-H4)=8.82
H-4	8.431	d	J = 8.82
H-6	8.147	d	J = 7.60
H-7	7.614	t	J(H7-H6)=7.60, J(H7-H8)=8.39
H-8	8.525	d	J = 8.39

Interpretation of the ^1H NMR Spectrum:

The downfield chemical shifts of all protons are indicative of their attachment to an aromatic system. The protons on the nitro-substituted ring (H-2, H-3, H-4) and the bromo-substituted ring (H-6, H-7, H-8) exhibit distinct chemical shifts and coupling patterns. The observed coupling constants are typical for ortho- and meta-relationships in an aromatic system.

Experimental Protocol for ^1H NMR Spectroscopy:

Rationale: The choice of a suitable deuterated solvent is critical to dissolve the analyte and avoid interfering signals. A high-field NMR spectrometer is used to achieve better signal dispersion and resolution, which is particularly important for analyzing complex spin systems in aromatic compounds.

Procedure:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **1-Bromo-5-nitronaphthalene** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or CCl_4) in a 5 mm NMR tube.
- **Instrumentation:** Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- **Acquisition Parameters:**
 - Set the spectral width to cover the aromatic region (typically 0-10 ppm).
 - Use a pulse angle of 30-45 degrees.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
- **Processing:** Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to an internal standard (e.g., TMS at 0 ppm).

Predicted ^{13}C NMR Spectroscopy

Due to the lack of publicly available experimental ^{13}C NMR data, the following chemical shifts are predicted based on the analysis of similar substituted naphthalenes. The predictions are

based on the principle of substituent additivity effects on aromatic carbon chemical shifts.

Predicted ^{13}C NMR Data:

Carbon	Predicted Chemical Shift (ppm)
C-1 (C-Br)	120 - 125
C-2	128 - 132
C-3	125 - 129
C-4	128 - 132
C-4a	132 - 136
C-5 (C-NO ₂)	145 - 150
C-6	122 - 126
C-7	127 - 131
C-8	124 - 128
C-8a	130 - 134

Rationale for Predictions: The chemical shift of C-1 is expected to be in the range typical for a carbon bearing a bromine atom in an aromatic system. The C-5 carbon, attached to the electron-withdrawing nitro group, is predicted to be the most downfield-shifted carbon. The remaining carbon signals are predicted based on the expected electronic effects of the substituents on the naphthalene ring.

Experimental Protocol for ^{13}C NMR Spectroscopy:

Rationale: Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans is typically required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.

Procedure:

- Sample Preparation: Use the same sample prepared for ^1H NMR spectroscopy.

- Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
- Acquisition Parameters:
 - Use a standard proton-decoupled pulse sequence.
 - Set the spectral width to cover the entire range of expected carbon chemical shifts (typically 0-200 ppm).
 - Use a pulse angle of 45-90 degrees.
 - Set a relaxation delay of 2-5 seconds.
 - Acquire a sufficient number of scans for adequate signal-to-noise (often several thousand).
- Processing: Process the data similarly to the ^1H NMR spectrum, with referencing to the solvent peak or an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For **1-Bromo-5-nitronaphthalene**, the key vibrational bands will be those associated with the aromatic ring, the nitro group, and the carbon-bromine bond.

Predicted IR Data:

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
3100 - 3000	Aromatic C-H stretch	Medium-Weak
1600 - 1450	Aromatic C=C stretch	Medium-Strong
1550 - 1500	Asymmetric NO ₂ stretch	Strong
1350 - 1320	Symmetric NO ₂ stretch	Strong
1100 - 1000	C-Br stretch	Medium-Strong
900 - 675	Aromatic C-H out-of-plane bend	Strong

Interpretation of the Predicted IR Spectrum:

The most characteristic and intense peaks are expected to be the asymmetric and symmetric stretches of the nitro group, which are strong indicators of its presence. The aromatic C-H and C=C stretching vibrations will confirm the presence of the naphthalene core. The C-Br stretch, while present, may be in a more crowded region of the spectrum.

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method):

Rationale: The KBr pellet method is a common technique for obtaining high-quality IR spectra of solid samples. The sample is finely ground and dispersed in a KBr matrix, which is transparent to IR radiation, to minimize scattering of the IR beam.

Procedure:

- **Sample Preparation:**
 - Thoroughly grind 1-2 mg of **1-Bromo-5-nitronaphthalene** with about 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.
 - Place the mixture into a pellet-forming die.
- **Pellet Formation:**

- Apply pressure (typically 8-10 tons) to the die using a hydraulic press to form a transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of an FT-IR spectrometer.
 - Record a background spectrum of the empty sample compartment.
 - Record the sample spectrum over the range of 4000-400 cm^{-1} .
- Data Analysis:
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.

Predicted Mass Spectrum Data (Electron Ionization - EI):

m/z	Predicted Fragment	Interpretation
251/253	$[\text{M}]^+$	Molecular ion peak (isotopic pattern for Br)
205/207	$[\text{M} - \text{NO}_2]^+$	Loss of a nitro group
172	$[\text{M} - \text{Br}]^+$	Loss of a bromine atom
126	$[\text{C}_{10}\text{H}_6]^+$	Naphthalene radical cation

Interpretation of the Predicted Mass Spectrum:

The mass spectrum is expected to show a prominent molecular ion peak with a characteristic M/M+2 isotopic pattern in a roughly 1:1 ratio, which is indicative of the presence of a single

bromine atom. Major fragmentation pathways would likely involve the loss of the nitro group (NO_2) and the bromine atom.

Experimental Protocol for GC-MS Analysis:

Rationale: Gas chromatography is used to separate the analyte from any impurities before it enters the mass spectrometer. Electron ionization is a common and robust ionization technique for generating fragment ions and providing structural information.

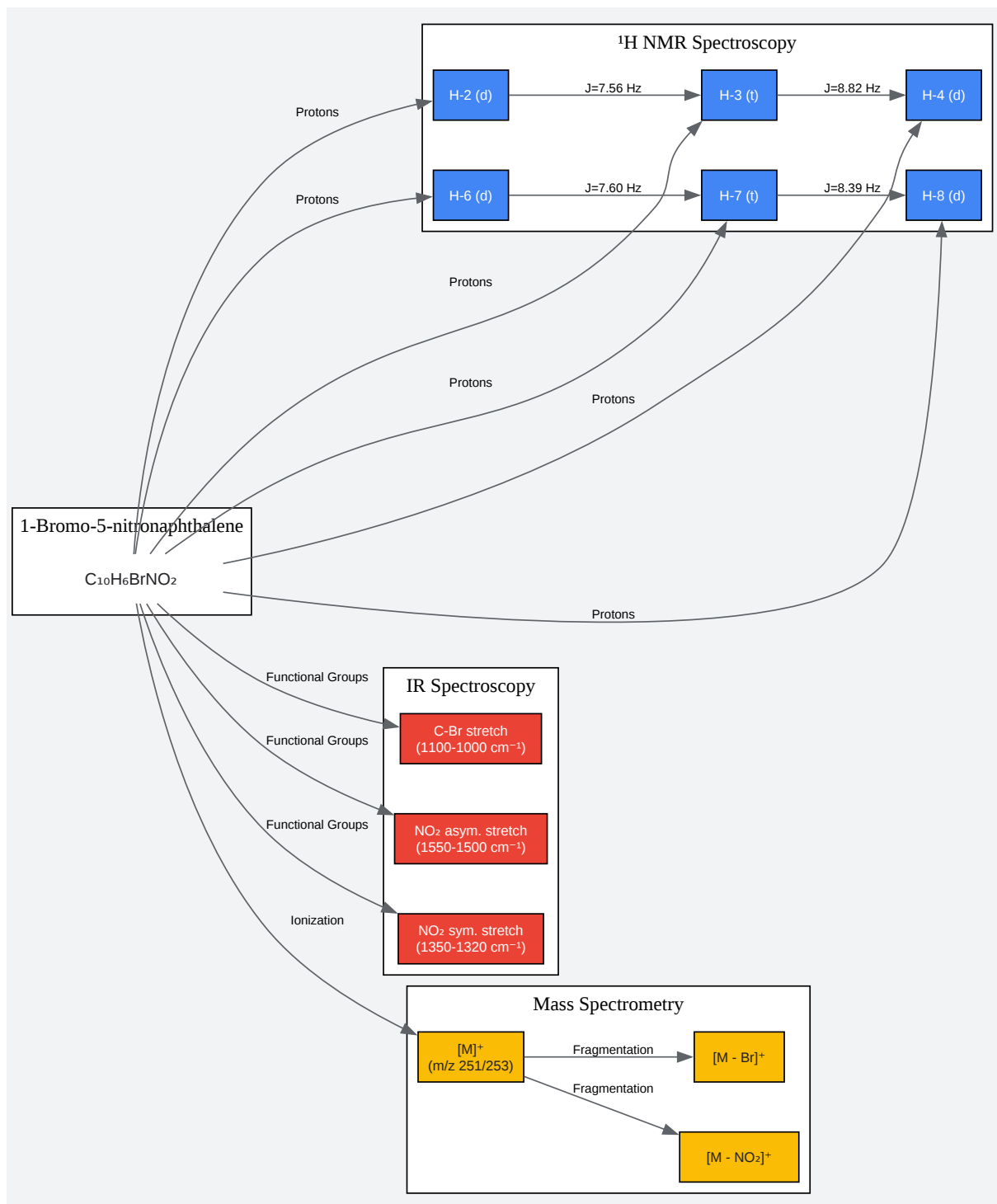
Procedure:

- **Sample Preparation:**
 - Dissolve a small amount of **1-Bromo-5-nitronaphthalene** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
- **Instrumentation:**
 - Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
- **GC Conditions:**
 - **Column:** A non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - **Injection:** Inject 1 μL of the sample solution in split or splitless mode.
 - **Temperature Program:** Start at a low temperature (e.g., 100 $^{\circ}\text{C}$), ramp to a high temperature (e.g., 280 $^{\circ}\text{C}$) to ensure elution of the compound.
- **MS Conditions:**
 - **Ionization Mode:** Electron Ionization (EI) at 70 eV.
 - **Mass Range:** Scan a mass range that includes the molecular weight of the compound (e.g., m/z 50-300).
- **Data Analysis:**

- Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to **1-Bromo-5-nitronaphthalene**.
- Examine the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

Visualizing Spectroscopic Relationships

The following diagrams illustrate the key relationships between the molecular structure and the expected spectroscopic data.



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Caption: Relationship between molecular structure and spectroscopic data.

Conclusion

This technical guide provides a detailed overview of the expected and experimentally determined spectroscopic data for **1-Bromo-5-nitronaphthalene**. The provided protocols and interpretations serve as a valuable resource for researchers working with this compound, enabling its unambiguous identification and characterization. The combination of NMR, IR, and MS data provides a comprehensive spectroscopic fingerprint, crucial for ensuring sample purity and confirming its chemical structure in various research and development applications.

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